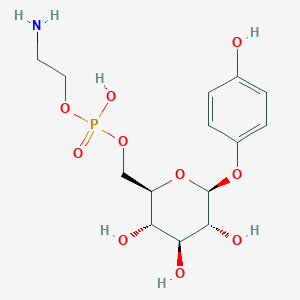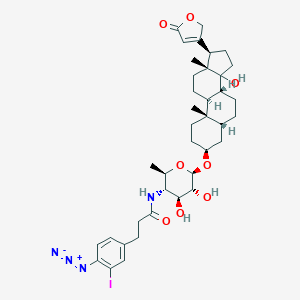
トランスフルトリン
概要
説明
Synthesis Analysis
The synthesis of transfluthrin involves complex chemical reactions, primarily starting from polyfluoroarene compounds. A notable method is the Mg-prompted polyfluoroarene C-H functionalization, which is a directing group and transition metal-free process that adds aldehydes to polyfluoroarene C-H bonds at ambient temperature. This approach has been demonstrated to be practical and efficient, not only for synthesizing transfluthrin but also other pyrethroid insecticides such as tefluthrin and fenfluthrin, showcasing excellent monoaddition selectivity and broad functional group compatibility (X. Jia et al., 2015).
Molecular Structure Analysis
The molecular structure of transfluthrin has been characterized using various NMR techniques, including DEPT, COSY, HMQC, and HMBC, along with NOE difference spectra. These advanced techniques have provided a detailed understanding of transfluthrin's stereostructure, which is crucial for its quality control during production processes (Zhu Ya, 2003).
Chemical Reactions and Properties
Transfluthrin's efficacy as an insecticide can be attributed to its chemical properties, allowing it to act on the nervous system of insects. Its reactivity with other chemicals has been studied less, but understanding its basic chemical reactions is essential for developing effective formulations and for its safe use and disposal.
Physical Properties Analysis
The physical properties of transfluthrin, such as its vapor pressure, solubility in various solvents, and boiling point, are crucial for its application in various delivery systems, including aerosols and electric vaporizers. High-sensitivity Proton-Transfer-Reaction Mass Spectrometry (HS-PTR-MS) has been used to accurately measure indoor air concentrations of transfluthrin, demonstrating its volatility and the influence of ventilation on maintaining acceptable air quality (A. Vesin et al., 2013).
科学的研究の応用
Transfluthrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pyrethroid insecticides.
Biology: Transfluthrin is employed in studies on insect physiology and behavior, particularly in understanding resistance mechanisms.
Medicine: Research on transfluthrin’s effects on human health and its potential therapeutic applications is ongoing.
Industry: Transfluthrin is widely used in the production of household insecticides, including vaporizers and mosquito coils
作用機序
Transfluthrin exerts its effects by acting as a sodium channel modulator. It binds to the sodium channels in the nervous system of insects, causing prolonged activation and leading to paralysis and death. This mode of action is similar to other pyrethroids, but transfluthrin’s high volatility makes it particularly effective as a spatial repellent .
Similar Compounds:
- Metofluthrin
- Tefluthrin
- Permethrin
- Deltamethrin
Comparison: Transfluthrin is unique among pyrethroids due to its high volatility and rapid action. While compounds like metofluthrin and tefluthrin also exhibit high volatility, transfluthrin’s effectiveness as a spatial repellent sets it apart. Additionally, transfluthrin requires higher concentrations compared to metofluthrin to achieve similar effects, but it provides a stronger knockdown effect .
Transfluthrin’s unique properties make it a valuable tool in pest control, particularly in indoor environments where rapid action and low persistency are desired.
Safety and Hazards
Transfluthrin, if used contrary to product instructions, may cause symptoms of poisoning including nervousness, anxiety, tremor, convulsions, skin allergies, sneezing, running nose, and irritation . Treatment depends on symptoms . It’s advised to avoid breathing mist, gas, or vapors, and to avoid contacting with skin and eye .
将来の方向性
Transfluthrin’s repellency mechanism has broad implications in the future development of a new generation of dual-target repellent formulations to more effectively repel a variety of human disease vectors . The World Health Organization has recommended that the existing specifications for Transfluthrin should be extended .
生化学分析
Biochemical Properties
These are organic compounds containing a carbonyl group substituted with a benzyloxyl group . Transfluthrin has been shown to repel Aedes aegypti via activation of sodium channels .
Cellular Effects
Transfluthrin, if used contrary to product instructions, may cause symptoms of poisoning including nervousness, anxiety, tremor, convulsions, skin allergies, sneezing, running nose, and irritation . In experiments, transfluthrin was shown to kill 85 percent of mosquitoes within one hour of exposure at concentrations below 0.3 μg/m^3 .
Molecular Mechanism
The molecular mechanism of action of transfluthrin involves the activation of sodium channels . This activation is a major mechanism of pyrethroid repellency, which has broad significance in insect olfaction study, repellents development, and control of human disease vectors .
Temporal Effects in Laboratory Settings
In a laboratory setting, transfluthrin has shown to have significant effects over time. For instance, it has been observed that transfluthrin repels Aedes aegypti in a hand-in-cage assay at nonlethal concentrations as low as 1 ppm .
Metabolic Pathways
It’s known that Cunninghamella spp., a type of fungi, can be employed to generate mammalian-equivalent metabolites of the pyrethroid pesticides transfluthrin .
準備方法
Synthetic Routes and Reaction Conditions: Transfluthrin is synthesized through the esterification of (2,3,5,6)-tetrafluorobenzyl alcohol with (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylic acid . The process involves the reduction of 2,3,5,6-tetrafluorobenzoic acid ester to obtain 2,3,5,6-tetrafluorobenzyl alcohol , which is then esterified to produce transfluthrin .
Industrial Production Methods: The industrial production of transfluthrin involves a similar synthetic route but on a larger scale. The process is designed to ensure high yield and purity, typically achieving a minimum purity of 96.5% .
化学反応の分析
Types of Reactions: Transfluthrin undergoes various chemical reactions, including:
Oxidation: Transfluthrin can be oxidized under specific conditions, leading to the formation of various by-products.
Reduction: The reduction of transfluthrin can yield simpler compounds, although this reaction is less common.
Substitution: Transfluthrin can undergo substitution reactions, particularly involving the halogen atoms in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Metal hydrides such as lithium aluminum hydride are used for reduction.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various carboxylic acids and aldehydes .
特性
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNRFNDOPPVQJ-HQJQHLMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046812 | |
| Record name | Transfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118712-89-3 | |
| Record name | Transfluthrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118712-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Transfluthrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118712893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Transfluthrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15117 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Transfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANSFLUTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL3SKA6EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)



![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)



![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)


![(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B58332.png)